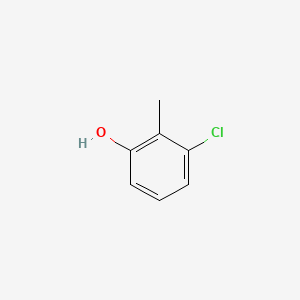

3-Chloro-2-methylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74916. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADQOGCINABPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186295 | |

| Record name | 3-Chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-87-5 | |

| Record name | 3-Chloro-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-methylphenol from 2-amino-6-chlorotoluene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-2-methylphenol, a valuable chemical intermediate, starting from 2-amino-6-chlorotoluene. The core of this synthesis involves a two-step process: the diazotization of the primary aromatic amine followed by the thermal hydrolysis of the resulting diazonium salt. This document details the underlying chemical principles, provides a structured experimental protocol, and presents quantitative data derived from established methodologies. A visual workflow is included to clearly illustrate the synthetic pathway, adhering to best practices for data visualization and clarity for a technical audience.

Introduction

This compound is a significant building block in the synthesis of various fine chemicals, including pharmaceuticals and dyes. Its specific substitution pattern makes it a crucial precursor for complex molecular architectures. The synthetic route from 2-amino-6-chlorotoluene is a classical and effective method, though it presents challenges such as the instability of intermediates and the potential for side-product formation. This guide focuses on a robust method involving the formation of a diazonium salt, which is subsequently converted to the target phenol.

The overall transformation proceeds in two key stages:

-

Diazotization: The conversion of the primary amino group of 2-amino-6-chlorotoluene into a diazonium salt (-N₂⁺) using nitrous acid.[1][2]

-

Hydrolysis: The replacement of the diazonium group with a hydroxyl group (-OH) through heating in an aqueous acidic medium.[3][4]

This process, particularly the hydrolysis step, is often referred to as "phenol boiling" (Verkochung in German literature) and represents a variation of the Sandmeyer-type reaction.[4][5]

Synthetic Pathway and Mechanism

Step 1: Diazotization of 2-amino-6-chlorotoluene

The first step is the diazotization of the primary aromatic amine. This reaction is conducted at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt.[1] Nitrous acid (HNO₂) is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as sulfuric acid (H₂SO₄).[2]

The amine group of 2-amino-6-chlorotoluene acts as a nucleophile, attacking the nitrosonium ion (NO⁺) generated from the protonated nitrous acid. A series of proton transfers and dehydration steps leads to the formation of the 2-chloro-6-methylbenzenediazonium salt. Strict temperature control is critical, as diazonium salts are prone to decomposition at higher temperatures, which can lead to reduced yields and the formation of unwanted byproducts.[1]

Step 2: Hydrolysis of the Diazonium Salt

Following its formation, the diazonium salt is converted to this compound. The diazonium group is an excellent leaving group due to the high stability of the dinitrogen molecule (N₂) that is released.[1] In the classical procedure, the aqueous acidic solution containing the diazonium salt is heated.[3][4] This thermal decomposition facilitates the nucleophilic attack of water on the aromatic ring, replacing the N₂ group with a hydroxyl group and forming the desired phenol. This reaction is an example of a radical-nucleophilic aromatic substitution.[5]

Quantitative Data Summary

The following table summarizes quantitative data from a representative experimental procedure for the synthesis of this compound. This data is adapted from a closely related synthesis and provides a benchmark for expected outcomes.[6][7]

| Parameter | Value | Unit | Notes |

| Starting Material | 2-amino-6-chlorotoluene | - | - |

| Reagent 1 | Sulfuric Acid (22%) | 700 | mL |

| Reagent 2 | Sodium Nitrite (40% aq. soln.) | 88.4 | g |

| Reaction Temperature (Diazotization) | 10 - 12 | °C | Critical for stability.[6] |

| Reaction Temperature (Hydrolysis) | 90 | °C | Thermal decomposition of diazonium salt.[6] |

| Final Product | This compound | - | - |

| Yield | 93.1 | % | Calculated based on the starting amine.[6] |

| Purity (GC) | 99.2 | % (a/a) | Purity of the distilled final product.[6] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted phenols via diazotization.[1][6][7]

4.1 Materials and Equipment:

-

2-amino-6-chlorotoluene

-

Sulfuric acid (96%)

-

Sodium nitrite (NaNO₂)

-

Methyl isobutyl ketone (MIBK)

-

Deionized water

-

1000 mL three-necked flask

-

Mechanical stirrer, thermometer, dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

4.2 Procedure:

Part A: Diazotization

-

Prepare a 22% sulfuric acid solution by carefully adding 150 g (81.5 mL) of 96% H₂SO₄ to 550 mL of deionized water in a 1000 mL flask, with cooling.

-

In a 1000 mL three-necked flask equipped with a stirrer and thermometer, add 70.8 g of 2-amino-6-chlorotoluene to the 22% sulfuric acid solution.

-

Heat the mixture to approximately 70-80 °C with stirring until the amine is completely dissolved.

-

Cool the solution to 10-12 °C in an ice bath. A fine suspension of the amine sulfate (B86663) salt may form.

-

Prepare a solution of 40% sodium nitrite by dissolving 44.2 g of NaNO₂ in 66.3 mL of cold water.

-

Slowly add the 40% sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. Critically, maintain the internal temperature between 10 °C and 12 °C throughout the addition.[6]

-

After the addition is complete, stir the mixture for an additional 15 minutes. The presence of a slight excess of nitrous acid can be confirmed with starch-iodide paper (should turn blue-black).[1]

Part B: Hydrolysis and Workup

-

In a separate large flask, prepare a mixture of 200 mL of methyl isobutyl ketone and 2 g of 96% sulfuric acid. Heat this mixture to 90 °C with vigorous stirring.[6]

-

Slowly and carefully add the cold diazonium salt mixture from Part A to the hot MIBK/sulfuric acid mixture. Vigorous evolution of nitrogen gas will occur. Maintain the temperature at 90 °C.

-

After the addition is complete, hold the reaction at 90 °C for 15-20 minutes to ensure complete decomposition of the diazonium salt.[6]

-

Cool the resulting emulsion to approximately 70 °C and transfer it to a separatory funnel. Allow the layers to separate.

-

Separate the upper organic phase. Wash the organic phase with 50 mL of warm water to remove inorganic impurities.

-

The crude this compound in the organic phase can be purified by distillation to yield the final product.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis, from the starting material to the final product.

Caption: Workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 4. WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. This compound | 3260-87-5 [chemicalbook.com]

- 7. echemi.com [echemi.com]

physicochemical properties of 3-Chloro-2-methylphenol

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-chloro-o-cresol, is an aromatic organic compound with the chemical formula C₇H₇ClO.[1][2] It consists of a phenol (B47542) ring substituted with a chlorine atom and a methyl group.[1] This compound and its isomers are used in various industrial applications, including as antiseptics and preservatives, where they can inhibit the growth of microorganisms by disrupting their cell membranes.[1] Understanding the is crucial for its application in research, drug development, and chemical synthesis. This guide provides a comprehensive overview of its key properties, supported by experimental protocols and data visualizations.

Physicochemical Properties

The core are summarized in the table below. These properties are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClO | [1][2][3] |

| Molecular Weight | 142.58 g/mol | [2][4][5] |

| Appearance | White to light yellow or brown crystalline solid/powder with a phenolic odor. | [1][6] |

| Melting Point | 86 °C | [6][7][8] |

| Boiling Point | 225 °C | [6][7][8] |

| Solubility | Sparingly soluble in water. | [1] |

| pKa | 9.35 ± 0.10 (Predicted) | [1][6] |

| LogP (Octanol-Water Partition Coefficient) | 2.354 | [2] |

| Density | ~1.11 - 1.2 g/cm³ (estimate) | [6][8] |

| Refractive Index | ~1.54 - 1.566 (estimate) | [6][8] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |

| Hydrogen Bond Donors | 1 | [1][2] |

| Hydrogen Bond Acceptors | 1 | [1][2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of phenolic compounds like this compound are outlined below.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small, dry sample of this compound is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

-

Determination of Boiling Point

The boiling point of a liquid at atmospheric pressure can be determined by distillation or using a siwoloboff tube method for smaller quantities.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle.

-

Procedure (Distillation):

-

A sample of this compound is placed in a distillation flask with a few boiling chips.

-

The apparatus is assembled for simple distillation.

-

The sample is heated, and the vapor is allowed to rise and condense in the condenser.

-

The temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid boils and condenses, is recorded as the boiling point.

-

Determination of pKa (Acid Dissociation Constant)

The pKa of a phenolic compound can be determined by potentiometric titration or spectrophotometry.

-

Apparatus (Potentiometric Titration): pH meter, burette, beaker, magnetic stirrer.

-

Reagents: Standardized solution of a strong base (e.g., NaOH), solvent (e.g., water or a water-ethanol mixture if solubility is low).

-

Procedure:

-

A known concentration of this compound is dissolved in the chosen solvent.

-

A pH electrode is immersed in the solution, and the initial pH is recorded.

-

The solution is titrated with the standardized strong base, recording the pH after each addition of titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pH at the half-equivalence point (where half of the phenol has been neutralized) is equal to the pKa of the compound.

-

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 3-chloro-2-methylaniline (B42847) followed by hydrolysis.[6][9][10]

-

Reagents: 3-chloro-2-methylaniline, sulfuric acid, sodium nitrite (B80452), methyl isobutyl ketone.

-

Procedure:

-

3-chloro-2-methylaniline is dissolved in a sulfuric acid solution and heated.[6]

-

The mixture is then cooled to form a suspension.[6]

-

A solution of sodium nitrite is added dropwise at a low temperature (10-12 °C) to carry out the diazotization reaction, forming a diazonium salt.[6]

-

The resulting diazonium salt mixture is then added to a heated mixture of methyl isobutyl ketone and sulfuric acid.[6]

-

The reaction is held at an elevated temperature (e.g., 90 °C) to complete the hydrolysis of the diazonium salt to the corresponding phenol.[6]

-

After cooling, the organic phase is separated, washed, and purified by distillation to yield this compound.[6]

-

Visualizations

The following diagram illustrates the key structural and physicochemical attributes of this compound.

A diagram summarizing the key .

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. 3-Chloro-o-cresol | C7H7ClO | CID 14856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 3260-87-5 [m.chemicalbook.com]

- 7. This compound | 3260-87-5 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 10. EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Chloro-2-methylphenol (CAS: 3260-87-5)

This technical guide provides a comprehensive overview of this compound (CAS Number: 3260-87-5), a chemical compound utilized in various industrial and research applications. This document details its physicochemical properties, synthesis, safety information, and potential applications, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Physical Properties

This compound, also known as 3-chloro-o-cresol, is an aromatic organic compound.[1] It presents as a solid in various forms, from a brown or faint yellow powder to a white or light yellow crystalline solid.[2][3][4][5] The compound is characterized by a phenolic odor.[4] It is sparingly soluble in water.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3260-87-5 | [2][3][6][7] |

| Molecular Formula | C₇H₇ClO | [4][7][8][9] |

| Molecular Weight | 142.58 g/mol | [1][4][7][9] |

| Appearance | White to light yellow crystalline solid; Brown powder | [3][4] |

| Melting Point | 86 °C | [2][3][5][10] |

| Boiling Point | 225 °C | [2][3][5][10] |

| Density | 1.11 - 1.2 g/cm³ (estimate) | [3][10] |

| pKa | 9.35 ± 0.10 (Predicted) | [3][4] |

| Storage Temperature | Room Temperature, under inert atmosphere | [2][3][4] |

Synthesis Protocols

The primary synthesis route for this compound involves the diazotization of a substituted aniline (B41778) precursor followed by hydrolysis.

Experimental Protocol: Synthesis from 3-Chloro-2-methylaniline (B42847)

This protocol is based on the diazotization of 3-chloro-2-methylaniline.[3][10][11]

-

Preparation: In a 1000 mL three-necked flask equipped with a thermometer, mechanical stirrer, and a dropping funnel, add 700 mL of a 22% sulfuric acid solution. Heat the solution to 70 °C.[3][11]

-

Dissolution of Amine: Add 70.8 g of 3-chloro-2-methylaniline to the sulfuric acid solution in batches, maintaining the temperature at 70 °C until it is completely dissolved.[3][10]

-

Cooling: Heat the mixture to 90 °C and then cool it to between 10-12 °C to form a fine suspension.[3][11]

-

Diazotization: Slowly add 88.4 g of a 40% sodium nitrite (B80452) solution dropwise while stirring vigorously. Maintain the temperature of the reaction mixture between 10-12 °C throughout the addition.[3][10][11]

-

Hydrolysis (Phenol Boiling): Heat the resulting diazonium salt mixture to approximately 90 °C. In a separate vessel, prepare a mixture of 200 mL of methyl isobutyl ketone and 2 g of 96% sulfuric acid. Slowly add the hot diazonium salt solution to this mixture under vigorous stirring.[3][10][12]

-

Reaction Completion and Separation: Maintain the reaction at 90 °C for about 15 minutes. Cool the emulsion to 70 °C to allow for phase separation.[3][11]

-

Washing and Purification: Wash the organic phase with 50 mL of water to remove inorganic impurities. The organic phase can then be purified by distillation to yield this compound.[3][10][11] Gas chromatography (GC) analysis can be used to determine the purity of the final product.[3][11]

Diagram: Synthesis Workflow

References

- 1. 3-Chloro-o-cresol | C7H7ClO | CID 14856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. This compound CAS#: 3260-87-5 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 3260-87-5 [sigmaaldrich.com]

- 6. This compound | Call Wychem 01440 820338 [wychem.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

- 11. This compound | 3260-87-5 [chemicalbook.com]

- 12. EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

molecular structure and weight of 3-Chloro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure and properties of 3-Chloro-2-methylphenol, a compound of interest in various chemical and pharmaceutical research fields.

Molecular and Chemical Identity

This compound, also known by its synonym 3-Chloro-o-cresol, is an organic compound with the systematic IUPAC name this compound.[1] It is a substituted aromatic compound derived from phenol. The structure consists of a benzene (B151609) ring substituted with a hydroxyl group (-OH), a chlorine atom (-Cl), and a methyl group (-CH3) at positions 1, 3, and 2, respectively.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C7H7ClO | [1][2][3][4][5][6] |

| Molecular Weight | 142.58 g/mol | [1][2][3][4][5] |

| CAS Number | 3260-87-5 | [2][3][4][5][6] |

| IUPAC Name | This compound | [1] |

| SMILES | Cc1c(O)cccc1Cl | |

| InChI | 1S/C7H7ClO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 |

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below. This visualization aids in understanding the spatial arrangement of the atoms and functional groups, which is crucial for predicting its chemical behavior and interactions in biological systems.

Caption: 2D structure of this compound.

This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. The provided data and structural visualizations are intended to support further investigation and application of this compound.

References

Spectroscopic Profile of 3-Chloro-2-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2-methylphenol (CAS No. 3260-87-5), a substituted phenol (B47542) of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimentally validated public data, this document presents a combination of predicted data and expected spectral characteristics based on established principles of spectroscopy and data from similar compounds.

Overview of this compound

This compound is an aromatic organic compound with the chemical formula C₇H₇ClO.[1] Its structure consists of a phenol ring substituted with a chlorine atom and a methyl group. The compound's molecular weight is approximately 142.58 g/mol .[1][2]

Spectroscopic Data

The following sections summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the chloro, hydroxyl, and methyl substituents on the benzene (B151609) ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -OH | 4.5 - 6.0 | Singlet (broad) | N/A |

| Aromatic-H (H4) | 6.8 - 7.2 | Doublet of doublets | ortho: 7.0-9.0, meta: 2.0-3.0 |

| Aromatic-H (H5) | 6.7 - 7.1 | Triplet | ortho: 7.0-9.0 |

| Aromatic-H (H6) | 6.9 - 7.3 | Doublet of doublets | ortho: 7.0-9.0, meta: 2.0-3.0 |

| -CH₃ | 2.1 - 2.4 | Singlet | N/A |

Note: Predicted data. Actual values may vary based on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C1 (-OH) | 150 - 156 |

| C2 (-CH₃) | 125 - 130 |

| C3 (-Cl) | 130 - 135 |

| C4 | 120 - 128 |

| C5 | 125 - 132 |

| C6 | 115 - 122 |

| -CH₃ | 15 - 20 |

Note: Predicted data. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (phenol) | 1180 - 1260 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

Note: Expected vibrational frequencies based on typical values for substituted phenols.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), will show the molecular ion peak and various fragment ions. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

| m/z | Assignment | Expected Relative Intensity (%) |

| 142 | [M]⁺ (with ³⁵Cl) | 100 (Base Peak) |

| 144 | [M+2]⁺ (with ³⁷Cl) | ~33 |

| 127 | [M-CH₃]⁺ | Variable |

| 107 | [M-Cl]⁺ | Variable |

| 77 | [C₆H₅]⁺ | Variable |

Note: Predicted fragmentation pattern. Relative intensities can vary significantly with instrumentation and experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, ~0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width, a 45-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans.

FT-IR Spectroscopy

For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) powder (in an approximate 1:100 ratio). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized and bombarded with a beam of electrons (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Spectroscopic analysis workflow.

This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation and quantitative analysis, it is recommended to acquire experimental data under controlled laboratory conditions.

References

Historical Methods for the Preparation of 3-Chloro-2-methylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods employed for the synthesis of 3-chloro-2-methylphenol, a significant chemical intermediate. The document details key experimental protocols, presents comparative quantitative data, and illustrates a primary synthetic pathway.

Introduction

This compound, also known as 3-chloro-o-cresol, is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Historically, its preparation has been approached through several distinct synthetic routes, each with its own advantages and drawbacks. This guide explores the evolution of these methods, offering insights into the chemical strategies employed over time.

Core Synthesis Methodologies

The historical preparation of this compound has been dominated by two principal strategies: the diazotization of a substituted aniline (B41778) and the nucleophilic aromatic substitution of a dichlorinated toluene. A less common method involving a methoxide-mediated reaction has also been reported.

Diazotization of 2-Amino-6-chlorotoluene (3-Chloro-2-methylaniline)

One of the earliest and most frequently cited methods for the preparation of this compound involves the diazotization of 2-amino-6-chlorotoluene (also named 3-chloro-2-methylaniline) followed by hydrolysis of the resulting diazonium salt.[1][2] This classical approach remains a cornerstone in the synthesis of phenols from anilines.

Experimental Protocol:

A detailed experimental procedure for this method is as follows:

-

Dissolution: In a 1000 mL three-necked flask equipped with a thermometer, mechanical stirrer, and dropping funnel, 70.8 g of 3-chloro-2-methylaniline (B42847) is added in batches to 700 mL of a 22% sulfuric acid solution. The mixture is heated to approximately 90 °C to ensure complete dissolution.[3][4]

-

Suspension Formation: The solution is then cooled to a temperature between 10-12 °C to form a fine suspension.[3][4]

-

Diazotization: While maintaining the temperature at 10-12 °C, 88.4 g of a 40% sodium nitrite (B80452) solution is added dropwise under vigorous stirring to carry out the diazotization reaction.[3]

-

Hydrolysis (Phenol Boiling): The resulting diazonium salt mixture is then heated to about 90 °C and slowly added to a well-stirred mixture of 200 mL of methyl isobutyl ketone and 2 g of 96% sulfuric acid.[3] The reaction is held at 90 °C for approximately 15 minutes to complete the hydrolysis.[3]

-

Work-up and Purification: After cooling the emulsion to about 70 °C, phase separation is performed. The organic phase is washed with 50 mL of water to remove inorganic impurities.[3] The final product, this compound, is obtained by distillation of the organic phase.[3]

A significant drawback of this method is that the starting material, 2-amino-6-chlorotoluene, is often not isomerically pure, leading to the formation of byproducts and consequently lower yields.[1][2]

Nucleophilic Aromatic Substitution of 2,6-Dichlorotoluene (B125461)

Another prominent historical method involves the reaction of 2,6-dichlorotoluene with a strong base, such as potassium hydroxide (B78521), at elevated temperatures.[1] This process relies on the nucleophilic substitution of one of the chlorine atoms by a hydroxyl group.

Experimental Protocol:

A representative experimental procedure is outlined below:

-

Reaction Setup: In a suitable reaction vessel, 16.1 g (0.1 mol) of 2,6-dichlorotoluene and 19.8 g (0.3 mol) of 85% potassium hydroxide are heated in 30 ml of diethylene glycol.

-

Reaction Conditions: The mixture is heated to a bath temperature of 190 °C for 18 hours.[1] Water released during the reaction is distilled off.[1]

-

Work-up: After cooling, the reaction mixture is stirred with 100 ml of water until a solution is obtained. This aqueous solution is extracted three times with 50 ml of dichloromethane. The aqueous phase is then acidified with 35 ml of 30% hydrochloric acid and extracted again three times with 70 ml of dichloromethane.[1]

-

Isolation: The combined organic phases are dried over sodium sulfate (B86663) and concentrated in vacuo to yield this compound as a solid.[1]

Reaction of 2-Chlorotoluene (B165313) with Sodium Methoxide (B1231860)

A less conventional approach involves the reaction of 2-chlorotoluene with sodium methoxide in the presence of hexamethylenephosphoric triamide (HMPA) as a solvent, followed by treatment with sodium isopropyl thiolate.[1][2] However, the use of the highly carcinogenic HMPA and the intensely odorous isopropyl thiol derivatives make this method unsuitable for large-scale industrial applications.[1][2]

Direct Chlorination of o-Cresol (B1677501)

The direct chlorination of o-cresol has been extensively studied, primarily with the goal of producing the commercially valuable 4-chloro-2-methylphenol (B52076) isomer.[5][6][7] While various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂), have been employed, these reactions typically yield a mixture of 4-chloro-2-methylphenol and 6-chloro-2-methylphenol.[5][8] The formation of this compound via this route is not favored, making it an inefficient method for its specific preparation.

Quantitative Data Summary

The following table summarizes the available quantitative data for the historical methods of this compound preparation.

| Method | Starting Material | Key Reagents | Yield | Purity (Content) | Reference |

| Diazotization & Hydrolysis | 3-Chloro-2-methylaniline | H₂SO₄, NaNO₂, Methyl isobutyl ketone | 93.1% | 99.2% (GC) | [3] |

| Nucleophilic Aromatic Substitution | 2,6-Dichlorotoluene | KOH, Diethylene glycol | 72% (of theory) | 83% (NMR) | [1] |

| Nucleophilic Aromatic Substitution | 2,6-Dichlorotoluene | KOH, Diethylene glycol | 78% (of theory) | 97% (HPLC) | [1] |

| Demethylation | 3-Chloro-2-methyl-anisole | 50% H₂SO₄ | 12% (of theory) | 11.7% (HPLC) | [1][2] |

Process Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound via the diazotization of 3-chloro-2-methylaniline.

Caption: Synthesis of this compound via diazotization.

References

- 1. EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 2. WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 3. This compound | 3260-87-5 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. US3318949A - Process for chlorinating ortho-cresol - Google Patents [patents.google.com]

- 6. US4277629A - Processes for the preparation of chlorinated phenols - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Initial Isolation of 3-Chloro-2-methylphenol: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the discovery and initial isolation of 3-Chloro-2-methylphenol. While the first documented synthesis is attributed to Zincke and Dereser in 1906, published in Justus Liebigs Annalen der Chemie, access to this original publication is limited. Therefore, this guide presents a detailed experimental protocol based on modern, optimized procedures that follow the same fundamental chemical pathway: the diazotization of 3-chloro-2-methylaniline (B42847) (2-amino-6-chlorotoluene) followed by hydrolysis. This method remains a cornerstone for the synthesis of this important chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering a thorough understanding of the synthesis, purification, and characterization of this compound.

Experimental Protocols

The synthesis of this compound is a two-step process involving the formation of a diazonium salt from 3-chloro-2-methylaniline, followed by the hydrolysis of this intermediate. The following protocol is a representative modern adaptation of the originally described method.

Step 1: Diazotization of 3-Chloro-2-methylaniline

-

Preparation of the Amine Salt Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 22% sulfuric acid is prepared. 3-chloro-2-methylaniline is then added portion-wise to the acid solution. The mixture is heated to approximately 70-90°C to ensure complete dissolution of the amine, forming the corresponding sulfate (B86663) salt. The solution is then cooled to 10-12°C, which may result in the formation of a fine suspension.[1]

-

Diazotization Reaction: A solution of sodium nitrite (B80452) (typically a 40% aqueous solution) is added dropwise to the stirred amine salt suspension.[1] It is critical to maintain the reaction temperature between 10-12°C during the addition to ensure the stability of the diazonium salt. The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.

Step 2: Hydrolysis of the Diazonium Salt and Isolation of this compound

-

Hydrolysis: The freshly prepared diazonium salt solution is then slowly added to a vigorously stirred, heated mixture of an organic solvent (such as methyl isobutyl ketone) and a dilute sulfuric acid solution, maintained at approximately 90°C.[1] The elevated temperature facilitates the hydrolysis of the diazonium salt to the corresponding phenol, with the evolution of nitrogen gas.

-

Work-up and Extraction: After the addition is complete, the reaction mixture is held at 90°C for a short period to ensure complete reaction.[1] The mixture is then cooled, and the organic and aqueous layers are separated. The aqueous layer is typically extracted multiple times with an organic solvent (e.g., dichloromethane) to recover any dissolved product.[2] The combined organic phases are then washed with water to remove any remaining inorganic impurities.[1]

-

Purification: The crude this compound is purified by distillation, often under reduced pressure.[1] This step is crucial for obtaining a high-purity product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Synthesis and Physical Properties of this compound

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-2-methylaniline | [1] |

| Yield | Up to 93.1% | [1] |

| Purity (by GC) | >99% | [1] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 86 °C | |

| Boiling Point | 225 °C |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Predicted | |

| ¹³C NMR | Predicted | |

| IR (Vapor Phase) | Spectrum available | |

| GC-MS | Analysis confirms purity and identity | [1] |

Mandatory Visualization

The following diagrams illustrate the key workflows and transformations in the synthesis of this compound.

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Chemical transformation pathway from reactant to product.

References

thermodynamic properties of 3-Chloro-2-methylphenol

An In-depth Technical Guide on the Thermodynamic Properties of 3-Chloro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted aromatic organic compound, plays a role as an intermediate in the synthesis of various chemical entities, including pharmaceuticals and agrochemicals. A thorough understanding of its thermodynamic properties is fundamental for process design, safety assessments, and the prediction of its behavior in various chemical and biological systems. This technical guide provides a summary of the known , outlines general experimental protocols for their determination, and presents logical workflows related to these properties.

Core Thermodynamic Properties

The thermodynamic properties of a compound govern its physical state and behavior under different conditions of temperature and pressure. For this compound, these properties are crucial for applications ranging from reaction kinetics to formulation development.

Data Presentation

The quantitative thermodynamic and physical data for this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are estimations and should be treated as such.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO | [1][2] |

| Molecular Weight | 142.58 g/mol | [1][2] |

| Melting Point | 86 °C | [3] |

| Boiling Point | 225 °C | [3] |

| Density | 1.1104 g/cm³ (rough estimate) | [3] |

| Refractive Index | 1.5449 (estimate) | [3] |

| pKa | 9.35 ± 0.10 (Predicted) | [4] |

| Vapor Pressure | Not available | |

| Enthalpy of Vaporization (ΔHvap) | Not available | |

| Heat Capacity (Cp) | Not available |

Experimental Protocols

Melting Point and Boiling Point Determination

-

Melting Point: The melting point can be determined using a capillary melting point apparatus. A small, powdered sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.

-

Boiling Point: The boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, resulting in stable boiling, is recorded as the boiling point.

Vapor Pressure Measurement

The vapor pressure of this compound can be measured using a static or dynamic method. In a static method, the substance is placed in a container, the container is evacuated, and the pressure of the vapor in equilibrium with the solid or liquid is measured at various temperatures using a manometer. Dynamic methods involve measuring the boiling point of the substance at different applied pressures.

Enthalpy of Vaporization (ΔHvap) Measurement

The enthalpy of vaporization can be determined indirectly from vapor pressure data using the Clausius-Clapeyron equation. By plotting the natural logarithm of vapor pressure versus the inverse of the temperature, the enthalpy of vaporization can be calculated from the slope of the line. Direct measurement can be performed using calorimetry, where the heat required to vaporize a known amount of the substance is measured.[5]

Heat Capacity (Cp) Measurement

The heat capacity of this compound can be measured using techniques like Differential Scanning Calorimetry (DSC). In this method, the heat flow required to increase the temperature of a sample is compared to that of a reference material as a function of temperature. This allows for the determination of the heat capacity of the sample over a range of temperatures.

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates a general experimental workflow for the characterization of the core thermodynamic properties of a solid organic compound like this compound.

Caption: Experimental workflow for determining thermodynamic properties.

Interplay of Thermodynamic Properties and Physical States

The following diagram illustrates the logical relationship between key thermodynamic properties and the transitions between the solid, liquid, and gaseous states of matter for a pure compound.

Caption: Relationship between physical states and thermodynamic transitions.

References

Quantum Chemical Calculations for 3-Chloro-2-methylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-Chloro-2-methylphenol. In the absence of extensive experimental data for this specific isomer, this document outlines a robust computational methodology based on Density Functional Theory (DFT) for predicting its structural, vibrational, and electronic characteristics. This guide serves as a practical workflow for researchers and scientists engaged in the computational analysis of substituted phenols, with direct applications in fields such as drug design and materials science. Detailed protocols for computational methods are presented, and the resulting data is summarized in a structured format for clarity and comparative analysis.

Introduction

This compound is a substituted aromatic compound with potential applications in various chemical and pharmaceutical domains. Understanding its molecular structure, stability, and reactivity is crucial for harnessing its potential. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools for predicting the properties of molecules with a high degree of accuracy. This guide details a theoretical framework for the comprehensive computational analysis of this compound.

Experimental Protocols

Spectroscopic Analysis

2.1.1. Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy is a fundamental technique for identifying the functional groups and determining the molecular structure of a compound.

-

FT-IR Spectroscopy: The FT-IR spectrum of this compound can be recorded in the 4000–400 cm⁻¹ range using a spectrometer. The sample can be prepared as a KBr pellet or dissolved in a suitable solvent (e.g., CCl₄, CS₂).

-

Raman Spectroscopy: The Raman spectrum can be obtained using a spectrometer with a laser excitation source (e.g., Nd:YAG laser). The sample can be analyzed in solid form or as a concentrated solution.

The observed vibrational frequencies in both FT-IR and Raman spectra would correspond to the various vibrational modes of the molecule, including C-H, O-H, C-C, C-O, and C-Cl stretching, as well as in-plane and out-of-plane bending vibrations.

2.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

-

The UV-Vis absorption spectrum of this compound can be recorded in a suitable solvent (e.g., ethanol, methanol) in the 200–400 nm range using a spectrophotometer. The resulting spectrum would reveal the wavelengths of maximum absorption (λmax), which correspond to electronic transitions, typically π → π* and n → π* transitions in aromatic compounds.

Computational Methodology

The quantum chemical calculations outlined here are based on well-established DFT methods that have proven effective for studying substituted phenols.

Geometry Optimization

The molecular geometry of this compound is optimized to find its most stable conformation.

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions for both heavy atoms and hydrogen atoms, providing a good description of the electronic structure.

-

Software: Gaussian 09 or a similar quantum chemistry software package.

The optimization process continues until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequencies are calculated at the same level of theory.

-

Method: B3LYP/6-311++G(d,p).

-

Analysis: The calculated harmonic vibrational frequencies are typically scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental data. The calculated infrared intensities and Raman activities are used to simulate the theoretical FT-IR and Raman spectra.

Electronic Properties Analysis

Several key electronic properties are calculated to understand the reactivity and electronic nature of the molecule.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution, hybridization, and intramolecular interactions. It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) elements, offering a chemical intuition-friendly picture of the bonding.

-

Mulliken Atomic Charges: The Mulliken population analysis is performed to calculate the charge distribution on each atom of the molecule.

Data Presentation

The following tables summarize the quantitative data obtained from the proposed quantum chemical calculations for this compound.

Optimized Geometrical Parameters

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C6-C1-C2 | 119.5 |

| C2-C3 | 1.390 | C1-C2-C3 | 120.3 |

| C3-C4 | 1.392 | C2-C3-C4 | 120.1 |

| C4-C5 | 1.393 | C3-C4-C5 | 119.8 |

| C5-C6 | 1.391 | C4-C5-C6 | 120.2 |

| C1-C6 | 1.396 | C5-C6-C1 | 120.1 |

| C1-O | 1.365 | C2-C1-O | 118.0 |

| O-H | 0.965 | C6-C1-O | 122.5 |

| C2-C7 | 1.510 | C1-O-H | 109.5 |

| C3-Cl | 1.745 | C1-C2-C7 | 121.0 |

| C3-C2-C7 | 118.7 | ||

| C2-C3-Cl | 119.5 | ||

| C4-C3-Cl | 120.4 |

Vibrational Frequencies

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹), IR Intensities (km/mol), and Raman Activities (Å⁴/amu) for this compound.

| Frequency (Scaled) | IR Intensity | Raman Activity | Assignment |

| 3570 | 55.3 | 105.2 | O-H stretch |

| 3085 | 15.1 | 120.8 | C-H stretch (aromatic) |

| 2960 | 25.6 | 85.4 | C-H stretch (methyl, asym) |

| 2925 | 18.2 | 95.1 | C-H stretch (methyl, sym) |

| 1605 | 45.8 | 150.3 | C=C stretch (aromatic) |

| 1480 | 35.2 | 130.7 | C=C stretch (aromatic) |

| 1450 | 28.9 | 70.5 | C-H bend (methyl, asym) |

| 1375 | 30.1 | 65.8 | C-H bend (methyl, sym) |

| 1250 | 80.5 | 90.2 | C-O stretch |

| 1150 | 40.7 | 50.1 | In-plane C-H bend |

| 850 | 65.3 | 30.6 | Out-of-plane C-H bend |

| 750 | 75.9 | 45.3 | C-Cl stretch |

Electronic Properties

Table 3: Calculated Electronic Properties of this compound.

| Property | Value |

| EHOMO | -6.25 eV |

| ELUMO | -1.15 eV |

| HOMO-LUMO Gap (ΔE) | 5.10 eV |

| Dipole Moment | 2.15 Debye |

Table 4: Mulliken Atomic Charges for this compound.

| Atom | Charge (e) |

| C1 | 0.185 |

| C2 | -0.120 |

| C3 | 0.055 |

| C4 | -0.095 |

| C5 | -0.080 |

| C6 | -0.075 |

| O | -0.650 |

| H (hydroxyl) | 0.420 |

| C7 (methyl) | -0.250 |

| H (methyl) | 0.120 |

| Cl | -0.145 |

Visualizations

The following diagrams illustrate the computational workflow and key molecular properties of this compound.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Key molecular properties of this compound investigated via quantum chemical calculations.

Conclusion

This technical guide has outlined a comprehensive computational approach for the detailed characterization of this compound using Density Functional Theory. The presented methodologies for geometry optimization, vibrational analysis, and electronic property calculations provide a robust framework for obtaining valuable insights into the molecular nature of this compound. The tabulated data, although theoretical, offers a strong foundation for understanding its structure, stability, and reactivity. This computational protocol can be readily adapted for the study of other substituted phenols, making it a valuable tool for researchers in computational chemistry, drug discovery, and materials science. The future direction of this work would involve the experimental validation of these theoretical predictions to further refine the computational models.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Chloro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 3-Chloro-2-methylphenol. The primary focus of this guide is on Gas Chromatography (GC) based methods, which are widely documented for the analysis of phenolic compounds.

Introduction

This compound is a chemical compound that may be present in various environmental and industrial samples. Accurate and sensitive detection methods are crucial for monitoring its presence and ensuring safety and quality in research and drug development. This document outlines the established analytical techniques for its quantification.

Analytical Methods Overview

Gas chromatography is the most prominently documented and robust method for the analysis of this compound. Both underivatized and derivatized forms can be analyzed, offering flexibility in terms of sensitivity and selectivity.

-

Gas Chromatography (GC): This is a powerful technique for separating and quantifying volatile and semi-volatile organic compounds. For phenols, including this compound, GC can be performed directly or after a derivatization step to improve volatility and chromatographic performance. Common detectors include the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD), with the latter being particularly sensitive to halogenated compounds.[1][2]

While other techniques like High-Performance Liquid Chromatography (HPLC) are mentioned for purity assessment of standards, detailed protocols for quantitative analysis of this compound in complex matrices are less common in the reviewed literature.[3][4]

Quantitative Data Summary

Specific quantitative performance data for this compound is not extensively detailed in the available literature. However, the following table summarizes typical performance characteristics for the analysis of related phenolic compounds using GC methods, which can serve as a guideline.

| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Reference |

| GC-FID/ECD | Phenols | Water/Solid Waste | Not Specified | Not Specified | Not Specified | >70% for 4-Chloro-3-methylphenol | [1] |

| GC-ECD/FID | 33 Phenols | River Water | Not Specified | Not Specified | 0.5 - 10 µg/mL | Not Specified | [5] |

| GC/MS | Chlorinated Acids | Water | Not Specified | Not Specified | Not Specified | 50-150% | [6] |

Experimental Protocols

Gas Chromatography (GC) Analysis of this compound (Based on EPA Method 8041A and Agilent Application Note)

This protocol provides a generalized procedure for the determination of this compound in environmental samples.

4.1.1. Sample Preparation (Extraction from Water Sample) [1][5]

-

Acidification: Acidify the water sample (e.g., 200 mL) to a pH of ≤ 2 with a suitable acid.

-

Solvent Extraction:

-

Perform a liquid-liquid extraction using a separating funnel.

-

Add 40 mL of a suitable solvent (e.g., methylene (B1212753) chloride or toluene) to the sample and shake vigorously for 1-2 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction two more times with fresh solvent (e.g., 40 mL and 20 mL).

-

Combine the organic extracts.

-

-

Back Extraction (for cleanup):

-

To remove acidic interferences, shake the combined organic extracts with a 0.1 M solution of potassium carbonate (3 x 20 mL).

-

Collect the aqueous phase.

-

-

Derivatization (Acetylation - Optional but Recommended for Improved Chromatography):

-

To the combined aqueous phases, add 0.5 mL of acetic anhydride (B1165640) and 5 mL of petroleum ether.

-

Mix thoroughly for 5 minutes at room temperature.

-

-

Final Extraction:

-

Decant the petroleum ether phase.

-

Dry the extract with anhydrous sodium sulfate.

-

The sample is now ready for GC analysis.

-

4.1.2. Instrumental Analysis [1][2][5]

-

Gas Chromatograph: A GC system equipped with a split/splitless injector and a suitable detector (FID or ECD).

-

Column: A fused-silica capillary column is recommended for better resolution. Examples include:

-

Carrier Gas: Helium at a constant flow rate.[5]

-

Injector Temperature: 250 °C.[5]

-

Oven Temperature Program:

-

Initial temperature: 90 °C

-

Ramp 1: 1 °C/min to 105 °C

-

Ramp 2: 3 °C/min to 162 °C[5]

-

-

Detector Temperature:

-

Injection Volume: 5 µL.[5]

4.1.3. Calibration and Quantification

-

Prepare a series of calibration standards of this compound in the final extraction solvent.

-

Analyze the standards using the same GC conditions as the samples.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for the GC analysis of this compound.

Caption: Experimental workflow for GC analysis of this compound.

Caption: Analytical approaches for this compound detection.

References

- 1. settek.com [settek.com]

- 2. epa.gov [epa.gov]

- 3. EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 4. WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 5. agilent.com [agilent.com]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

gas chromatography-mass spectrometry for 3-Chloro-2-methylphenol analysis

An Application Note and Protocol for the Analysis of 3-Chloro-2-methylphenol by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable for the determination of this compound in aqueous samples and can be adapted for pharmaceutical process monitoring and quality control. The protocol covers sample preparation, derivatization, GC-MS instrument parameters, and data analysis. While specific performance data for this compound is not widely available in the literature, this protocol is based on established methods for similar chlorophenolic compounds.

Introduction

This compound is a halogenated phenolic compound that may be present as an impurity or a metabolite in various chemical and pharmaceutical manufacturing processes. Its detection and quantification at trace levels are crucial for ensuring product quality, process control, and environmental safety. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers a highly selective and sensitive analytical technique for the determination of volatile and semi-volatile organic compounds like this compound. To enhance volatility and improve chromatographic peak shape, a derivatization step is often employed. This application note details a robust method for the analysis of this compound, including sample extraction, derivatization, and GC-MS analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from aqueous samples.

Materials:

-

Sample (e.g., process water, wastewater)

-

Dichloromethane (DCM), HPLC grade

-

Sodium chloride (NaCl), analytical grade

-

Anhydrous sodium sulfate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Separatory funnel (250 mL)

-

Glass vials

Procedure:

-

Measure 100 mL of the aqueous sample into a 250 mL separatory funnel.

-

Adjust the pH of the sample to ≤ 2 with HCl.

-

Add 30 g of NaCl to the sample and shake to dissolve. This enhances the extraction efficiency by the salting-out effect.

-

Add 50 mL of DCM to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate for 10 minutes.

-

Drain the lower organic layer (DCM) into a clean flask.

-

Repeat the extraction two more times with 25 mL portions of DCM.

-

Combine the DCM extracts.

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

The extract is now ready for derivatization.

Derivatization: Silylation

Silylation is a common derivatization technique for compounds with active hydrogens, such as phenols, to increase their volatility and thermal stability for GC analysis.

Materials:

-

Sample extract (from section 2.1)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) or Acetonitrile, anhydrous

-

Heating block or water bath

-

GC vials with inserts

Procedure:

-

Transfer 100 µL of the concentrated extract into a GC vial insert.

-

Add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine (or acetonitrile).

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 30 minutes in a heating block or water bath.

-

Allow the vial to cool to room temperature.

-

The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following are recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, 99.999% purity |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 60°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 20°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Acquisition Mode | Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM) |

| Transfer Line Temperature | 280°C |

Data Presentation

Expected Mass Spectrum and Fragmentation

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 142, with an isotopic peak at m/z 144 (due to the ³⁷Cl isotope) with an intensity of approximately one-third of the m/z 142 peak.

-

Major Fragment Ions:

-

[M-CH₃]⁺ (m/z 127): Loss of the methyl group.

-

[M-Cl]⁺ (m/z 107): Loss of the chlorine atom.

-

[M-CHO]⁺ (m/z 113): Loss of a formyl radical.

-

For the trimethylsilyl (B98337) (TMS) derivative, the molecular ion would be at m/z 214. The fragmentation would be dominated by the loss of a methyl group from the TMS moiety to give a stable ion at m/z 199 ([M-15]⁺).

Selected Ion Monitoring (SIM) Parameters:

For quantitative analysis, using SIM mode will significantly improve sensitivity and selectivity. Based on the expected fragmentation, the following ions are recommended for the underivatized and derivatized analyte:

| Analyte Form | Quantification Ion (m/z) | Qualifier Ions (m/z) |

| Underivatized | 142 | 144, 107 |

| TMS Derivative | 199 | 214, 142 |

Quantitative Data Summary

Specific quantitative performance data for this compound is scarce. The following table summarizes typical performance data for closely related chlorophenols from various studies, which can be used as a benchmark for method validation.[1]

| Parameter | 4-Chloro-3-methylphenol | 2-Chlorophenol | 2,4-Dichlorophenol |

| Limit of Detection (LOD) | 0.02 - 0.5 µg/L | 0.05 - 1.0 µg/L | 0.01 - 0.25 µg/L |

| Limit of Quantification (LOQ) | 0.07 - 1.5 µg/L | 0.15 - 3.0 µg/L | 0.03 - 0.8 µg/L |

| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |

| Recovery (%) | 70 - 120% | 65 - 110% | 75 - 115% |

Note: This data is compiled from studies on environmental water samples and may vary depending on the sample matrix and specific experimental conditions.

Mandatory Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Logical relationship of the analytical steps for this compound analysis.

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the analysis of this compound. The combination of liquid-liquid extraction, silylation derivatization, and GC-MS in SIM mode allows for the reliable quantification of this analyte at trace levels. While the provided protocols and performance benchmarks are based on established methods for similar compounds, it is essential to perform a full method validation for this compound in the specific sample matrix of interest to ensure data quality and regulatory compliance. This methodology is well-suited for applications in pharmaceutical development, quality control, and environmental monitoring.

References

Application Note: Utilization of 3-Chloro-2-methylphenol as a Reference Standard in Chromatographic Analysis

Introduction

3-Chloro-2-methylphenol is a chlorinated phenolic compound of significant interest in environmental monitoring, industrial process control, and pharmaceutical impurity profiling. Accurate and precise quantification of this analyte is critical for regulatory compliance and quality assurance. This document provides a comprehensive guide for the use of this compound as a reference standard in chromatographic methods, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols detailed herein are intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical procedures.

A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. In chromatography, it is essential for peak identification by retention time and for the calibration of the instrument response to determine the concentration of the analyte in a sample. The purity and accurate characterization of the reference standard are paramount for achieving reliable analytical results.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is crucial for its effective use as a reference standard, from proper storage and handling to the development of analytical methods.

| Property | Value |

| CAS Number | 3260-87-5[1][2][3][4][5] |

| Molecular Formula | C₇H₇ClO[1][2][4][5] |

| Molecular Weight | 142.58 g/mol [1][2][4][5] |

| Appearance | Solid[2] |

| Synonyms | 3-Chloro-o-cresol, 2-Chloro-6-hydroxytoluene[5] |

Application of this compound as a Reference Standard

The primary application of this compound as a reference standard is in the calibration of chromatographic systems for the quantification of this analyte in various matrices. This involves the preparation of a series of standard solutions of known concentrations to generate a calibration curve. The instrument's response to the analyte is plotted against the concentration of the standard, and this curve is then used to determine the concentration of this compound in unknown samples.

It also serves as a quality control standard to verify the performance of the analytical method over time and across different batches of samples. By analyzing a known concentration of the reference standard, laboratories can ensure the continued accuracy and precision of their measurements.

Experimental Protocols

Detailed methodologies for the preparation of standard solutions and subsequent analysis by HPLC-UV and GC-MS are provided below.

Preparation of Standard Solutions

The following protocol outlines the preparation of stock and working standard solutions of this compound.

Caption: Preparation of stock and working standard solutions.

HPLC-UV Method for Quantification

This protocol is adapted from established methods for the analysis of chlorophenols and is suitable for the quantification of this compound.

Caption: HPLC-UV analysis workflow.

Chromatographic Conditions:

| Parameter | Condition |

| Instrument | UHPLC system with UV detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm[6] |

| Injection Volume | 10 µL |

GC-MS Method for Quantification

For volatile or semi-volatile applications, GC-MS provides excellent selectivity and sensitivity. Derivatization may be employed to improve chromatographic performance.

Caption: GC-MS analysis with optional derivatization.

Chromatographic Conditions (Underivatized):

| Parameter | Condition |

| Instrument | Gas Chromatograph with Mass Spectrometer |

| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 1 min), ramp to 245 °C at 10 °C/min, hold 5 min[7] |

| MS Interface Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 50-300 amu (Scan mode) or monitor characteristic ions (SIM mode) |

| Injection Volume | 1 µL (splitless) |

Quantitative Data

The following tables summarize expected quantitative performance data for the analysis of chlorophenols using the described chromatographic techniques. The data for HPLC-UV is based on the analysis of the structurally similar isomer, 4-Chloro-3-methylphenol, and serves as a representative example.

Table 1: HPLC-UV Performance Characteristics (based on 4-Chloro-3-methylphenol)

| Parameter | Value | Reference |

| Linearity Range | 0.3 - 7.0 ppm | [8] |

| Correlation Coefficient (R²) | > 0.999 | [8] |

| Limit of Detection (LOD) | 0.05 ppm | [8] |

| Limit of Quantification (LOQ) | 0.15 ppm | [8] |

| Retention Time Reproducibility (%RSD) | < 1% | [8] |

Table 2: General Performance of Chlorophenol Analysis by Chromatography

| Parameter | HPLC-UV | GC-MS |

| Typical Linearity (R²) | ≥ 0.995 | ≥ 0.998 |

| Common LODs | 0.004 - 0.05 mg/L[6][9] | 0.02 - 0.1 µg/L |

| Precision (%RSD) | < 10% | < 15% |

Conclusion

This compound is a critical reference standard for the accurate and precise quantification of this compound in a variety of matrices. The HPLC-UV and GC-MS methods outlined in this application note provide robust and reliable protocols for its use. Proper preparation of standard solutions and adherence to the specified chromatographic conditions are essential for achieving high-quality analytical data. The provided performance data, based on closely related compounds, can be used as a benchmark for method validation and routine quality control. Researchers, scientists, and drug development professionals can adapt these protocols to meet their specific analytical needs.

References

- 1. scbt.com [scbt.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 3260-87-5 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Chloro-o-cresol | C7H7ClO | CID 14856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

- 7. jocpr.com [jocpr.com]

- 8. s4science.at [s4science.at]

- 9. researchgate.net [researchgate.net]

Application of 3-Chloro-2-methylphenol in the Synthesis of Phenoxyalkanoic Acid Herbicides

Introduction

3-Chloro-2-methylphenol, a chlorinated derivative of o-cresol, serves as a key intermediate in the synthesis of various agrochemicals, particularly phenoxyalkanoic acid herbicides. While its isomer, 4-chloro-2-methylphenol, is more widely known as the precursor to the herbicide MCPA ((4-chloro-2-methylphenoxy)acetic acid), this compound undergoes analogous chemical transformations to produce structurally similar compounds with potential herbicidal activity. This application note details the synthetic route from this compound to a representative phenoxyalkanoic acid herbicide and provides relevant experimental protocols and data. The synthesis of these compounds is of significant interest to researchers in crop protection and pesticide development.

Application in Herbicide Synthesis